molecular formula C19H20N4O3S B2549220 (Z)-N-(3-(2-((1H-indol-3-yl)methylene)hydrazinyl)-3-oxopropyl)-4-methylbenzenesulfonamide CAS No. 941904-36-5

(Z)-N-(3-(2-((1H-indol-3-yl)methylene)hydrazinyl)-3-oxopropyl)-4-methylbenzenesulfonamide

Cat. No.: B2549220
CAS No.: 941904-36-5
M. Wt: 384.45
InChI Key: RDBKXAYOPXXCDJ-BKUYFWCQSA-N
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Description

(Z)-N-(3-(2-((1H-indol-3-yl)methylene)hydrazinyl)-3-oxopropyl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H20N4O3S and its molecular weight is 384.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

Research has focused on synthesizing and characterizing this compound and its derivatives, examining their molecular structures through various analytical techniques. Studies have demonstrated methods to synthesize these compounds with high yield, revealing their potential as intermediates for further chemical transformations. For example, Purushotham and Poojary (2018) detailed the synthesis of a closely related compound, providing insights into its structural properties supported by mass spectrometry, FT-IR, and NMR spectroscopy (Nikil Purushotham & B. Poojary, 2018).

Potential Therapeutic Applications

The compound has been studied for its potential therapeutic applications, including its role as an inhibitor of specific enzymes or receptors. One study investigated its derivative's potential as an antitubercular agent by docking against the enoyl reductase enzyme of Mycobacterium tuberculosis, suggesting plausible inhibitory action (Nikil Purushotham & B. Poojary, 2018).

Material Science and Catalysis

In the field of material science and catalysis, derivatives of this compound have been synthesized and characterized for their electrochemical properties. For example, Kantekin et al. (2015) reported the synthesis of novel metallophthalocyanines derived from a related sulfonamide, examining their electrochemical and spectroelectrochemical properties, indicating applications in catalysis and materials science (H. Kantekin et al., 2015).

Crystal Structure Analysis

Studies have also delved into the crystal structures of sulfonamide derivatives, providing insights into their molecular conformations and intermolecular interactions. For instance, Purandara et al. (2018) compared the crystal structures of five derivatives, emphasizing the linear conformation of the central molecule part and the formation of dimers through hydrogen bonding, suggesting implications for designing molecules with desired properties (H. Purandara, S. Foro, & B. Thimme Gowda, 2018).

Mechanism of Action

The mechanism of action of this compound involves non-competitive inhibition of α-glucosidase . This means that the compound binds to the enzyme at a site other than the active site, changing the enzyme’s shape and reducing its activity .

Safety and Hazards

While specific safety and hazard data for this compound is not available, it’s worth noting that some similar compounds have been found to have no effect on cell viability of human normal hepatocyte (LO2) and human liver cancer (HepG2) cells .

Properties

IUPAC Name

N-[(Z)-1H-indol-3-ylmethylideneamino]-3-[(4-methylphenyl)sulfonylamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-14-6-8-16(9-7-14)27(25,26)22-11-10-19(24)23-21-13-15-12-20-18-5-3-2-4-17(15)18/h2-9,12-13,20,22H,10-11H2,1H3,(H,23,24)/b21-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDBKXAYOPXXCDJ-BKUYFWCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)NN=CC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)N/N=C\C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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